molecular formula C22H18Cl2N4OS B4581492 3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine

3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No. B4581492
M. Wt: 457.4 g/mol
InChI Key: ZSEQYCTYDKQTAJ-UHFFFAOYSA-N
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Description

3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine is a useful research compound. Its molecular formula is C22H18Cl2N4OS and its molecular weight is 457.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine is 456.0578378 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds containing structural motifs like 1,2,4-triazole, thiophene, and pyridine units are synthesized through various methods, including nucleophilic substitution reactions and cycloaddition. The structural characterization of these compounds typically involves spectroscopic methods like NMR, FTIR, and X-ray diffraction, revealing their complex geometries and confirming the success of synthetic strategies. These compounds' crystal structures often exhibit interesting properties such as hydrogen bonding and π...π interactions, contributing to their potential applications in materials science and pharmacology (Jin-Xia Mu et al., 2015).

Biological Evaluation

Several studies focus on evaluating the biological activities of these compounds, particularly their potential as anticancer agents. For example, derivatives containing 1,2,3-triazole and pyridine moieties have been tested in vitro against various cancer cell lines, revealing notable cytotoxicity. These findings highlight the compounds' potential in drug development for cancer treatment. The molecular docking investigations targeting specific proteins, like human topoisomerase IIα, further support their relevance in medicinal chemistry (S. Murugavel et al., 2019).

Antimicrobial Properties

Compounds with thiophene, triazole, and pyridine units also exhibit antimicrobial properties. The structure-activity relationship studies of these molecules have shown significant activity against various bacterial and fungal pathogens, indicating their potential as new antimicrobial agents. These findings are crucial for addressing the rising concern of antibiotic resistance (Y. Mabkhot et al., 2016).

Materials Science Applications

Beyond their biological activities, these compounds' unique structural features make them interesting for materials science applications. For instance, their electronic properties are being explored in the context of electrochromic materials and semiconductor research, suggesting their potential in developing new materials for electronic devices (Shan Shao et al., 2017).

properties

IUPAC Name

3-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4OS/c1-2-29-19-9-7-18(8-10-19)28-21(15-4-3-11-25-13-15)26-27-22(28)30-14-16-5-6-17(23)12-20(16)24/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEQYCTYDKQTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine
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3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine
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3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine
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3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine
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3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine
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3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.